1-(Thiophene-3-carbonyl)-1,4-diazepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diazepan-1-yl(thiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMZMGXAACFFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Thiophene 3 Carbonyl 1,4 Diazepane
Strategic Considerations in the Chemical Synthesis of Thiophene-Diazepane Hybrids
The combination of a thiophene (B33073) ring and a 1,4-diazepane scaffold into a single molecular entity is a well-regarded strategy in medicinal chemistry. scispace.comnih.gov Both thiophene and diazepine (B8756704) derivatives are considered "privileged structures" due to their frequent appearance in a wide array of biologically active compounds. scispace.comnih.gov Thiophene-based molecules exhibit diverse pharmacological properties, while the seven-membered diazepine ring system is a core component of many central nervous system-active agents. scispace.comresearchgate.net
The primary synthetic challenge in creating these hybrid molecules lies in the efficient and selective formation of a stable amide linkage between the thiophene-3-carbonyl moiety and the 1,4-diazepane ring. A key consideration is managing the reactivity of the two nitrogen atoms within the diazepane ring. To achieve mono-acylation and prevent the formation of undesired di-acylated byproducts, a protection strategy is often employed. This typically involves temporarily blocking one of the amine groups, directing the acylation to the desired nitrogen atom. nih.gov
Synthesis of Key Precursors
The synthesis originates with thiophene-3-carboxylic acid, a commercially available starting material. Direct amide formation between a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms a highly unreactive carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must be "activated" to increase its electrophilicity.
The most common and effective method for this activation is the conversion of thiophene-3-carboxylic acid into its corresponding acyl chloride, Thiophene-3-carbonyl chloride . fishersci.co.ukmdpi.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.comgoogle.com The resulting acyl chloride is significantly more reactive towards nucleophilic attack by an amine.
Alternative activation strategies, largely developed for peptide synthesis, can also be employed. These methods involve the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt), to form a highly reactive activated ester intermediate in situ. fishersci.co.ukasiaresearchnews.com
The second key precursor is the 1,4-diazepane ring. While unsubstituted 1,4-diazepane is available, its direct use in acylation can lead to a mixture of products due to the presence of two secondary amine groups. To ensure selectivity, a common strategy is to use a mono-protected derivative. nih.gov
A frequently used protected scaffold is 1-Boc-1,4-diazepane , where one nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group effectively deactivates one amine, leaving the other free to react with the activated thiophene derivative. The Boc group is advantageous as it is stable under the basic conditions of the acylation reaction but can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid, TFA) if the unsubstituted secondary amine is required for further functionalization. nih.gov The synthesis of such N-protected diazepanes is a standard procedure in heterocyclic chemistry. researchgate.netmdpi.com
Amide Bond Formation: Coupling of Thiophene-3-carbonyl Moiety with 1,4-Diazepane
The crucial step in the synthesis is the formation of the amide bond through a nucleophilic acyl substitution reaction. This involves reacting the activated thiophene-3-carbonyl moiety with the 1,4-diazepane scaffold. organic-chemistry.orgjk-sci.com
The reaction is typically performed under what is known as Schotten-Baumann conditions . organic-chemistry.orgwikipedia.orglscollege.ac.in This procedure involves dissolving the amine precursor (e.g., 1-Boc-1,4-diazepane) in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether. nih.govwikipedia.org A base, commonly a tertiary amine like triethylamine (B128534) (Et₃N) or pyridine, is added to the mixture. nih.govjk-sci.com The role of the base is critical; it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct when using an acyl chloride, driving the reaction to completion. organic-chemistry.org
The reaction mixture is often cooled, typically to 0 °C, before the dropwise addition of the Thiophene-3-carbonyl chloride. nih.gov Maintaining a low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions. While the base is essential, a specific catalyst is not generally required for the coupling of a highly reactive acyl chloride with an amine. The reaction proceeds smoothly under these conditions to yield the desired amide product.
| Parameter | Condition | Purpose |
|---|---|---|
| Amine Precursor | 1,4-Diazepane or 1-Boc-1,4-diazepane | Nucleophile for the coupling reaction. |
| Acylating Agent | Thiophene-3-carbonyl chloride | Activated electrophile. |
| Solvent | Dichloromethane (DCM) | Inert medium for the reaction. |
| Base | Triethylamine (Et₃N) | Neutralizes HCl byproduct. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
Purity of Reactants : Using highly pure precursors, particularly the moisture-sensitive Thiophene-3-carbonyl chloride, is crucial to prevent unwanted side reactions.
Stoichiometry : Precise control over the molar ratios of the reactants and the base is essential. An excess of the amine or base can sometimes be used to ensure the complete consumption of the valuable acyl chloride.
Temperature Control : As mentioned, maintaining a low temperature during the addition of the acyl chloride can prevent degradation and the formation of byproducts. numberanalytics.com
Reaction Time : The reaction progress should be monitored (e.g., by Thin Layer Chromatography, TLC) to determine the optimal reaction time, ensuring complete conversion without product degradation.
Work-up Procedure : A standard aqueous work-up is typically used to remove the base hydrochloride salt and any unreacted starting materials, followed by purification, often via column chromatography, to isolate the final product in high purity.
Alternative Synthetic Routes and Methodological Innovations
While traditional synthetic methods provide reliable pathways to 1-(Thiophene-3-carbonyl)-1,4-diazepane, ongoing research focuses on developing more efficient, sustainable, and diverse synthetic strategies. Innovations in multi-component reactions and the adoption of green chemistry principles are at the forefront of these efforts, offering promising alternatives for the synthesis of this compound and its analogues.
Multi-component Reactions (MCRs) for Analogues
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a powerful and efficient approach for generating molecular diversity. While a specific MCR for the direct synthesis of this compound is not prominently reported, the synthesis of analogous 1,4-diazepine and benzodiazepine (B76468) scaffolds has been successfully achieved using MCRs, most notably the Ugi four-component reaction (Ugi-4CR).
The Ugi-4CR, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, has been employed to construct diverse 1,4-benzodiazepine (B1214927) libraries. nih.govresearchgate.net For instance, a synthetic route can be envisioned where a suitable diamine precursor to 1,4-diazepane, an appropriate aldehyde or ketone, thiophene-3-carboxylic acid, and an isocyanide are combined. A subsequent deprotection and intramolecular cyclization step can then yield the desired diazepine ring. nih.gov Isocyanide-based multicomponent reactions have also been developed for the efficient synthesis of 1,4-diazepine-2-amines from 1,3-diaminopropane (B46017) and carbonyl compounds. researchgate.netelectronicsandbooks.com
The advantages of employing MCRs for the synthesis of analogues are significant. They offer a high degree of atom economy, reduce the number of synthetic steps, and allow for the rapid generation of a library of related compounds by varying the individual components. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. Microwave irradiation has also been utilized to accelerate these reactions, further enhancing their efficiency. nih.gov
Table 1: Examples of Multi-component Reactions for the Synthesis of Diazepine Analogues
| MCR Type | Reactants | Resulting Scaffold | Key Advantages |
|---|---|---|---|
| Ugi-4CR | Amine, Carbonyl Compound, Carboxylic Acid, Isocyanide | 1,4-Benzodiazepine | High atom economy, rapid access to diverse scaffolds, reduced synthetic steps |
| Isocyanide-based MCR | 1,3-Diaminopropane, Carbonyl Compound, Isocyanide | 1,4-Diazepine-2-amine | Efficient, applicable to various carbonyls and isocyanides |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green approaches can be applied to the synthesis of the thiophene and diazepine moieties, as well as the final amide coupling step.
For the synthesis of the thiophene ring, greener methodologies focus on avoiding harsh solvents and reagents. nih.gov Copper-mediated halocyclization in ethanol, an environmentally benign solvent, has been reported for the synthesis of halogenated thiophenes. nih.gov Other approaches include the use of deep eutectic solvents as a green alternative to classical ionic liquids and solvent-free reaction conditions. rsc.org The palladium-catalyzed direct C-H arylation of thiophene derivatives in water represents another significant advancement, offering a more sustainable method for functionalizing the thiophene ring. unito.it
In the context of the amide bond formation, which is central to the synthesis of the target molecule, greener methods are being actively explored. The direct amidation of carboxylic acids and amines is a key area of focus, as it avoids the pre-activation of the carboxylic acid, thus reducing waste. nih.gov Catalytic methods that are more atom-economical are preferred over the use of stoichiometric coupling reagents.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. The choice of purification technique depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.
For the final amide product, recrystallization is often the method of choice for solid compounds. researchgate.net This technique relies on the differential solubility of the compound and impurities in a suitable solvent or solvent system at different temperatures. Common solvents for the recrystallization of amides include polar solvents like ethanol, acetone, or acetonitrile. researchgate.net
Chromatographic techniques are also widely employed for the purification of amides and their intermediates. Column chromatography using silica (B1680970) gel is a standard method for separating compounds based on their polarity. For amides that may be sensitive to acidic silica, a small amount of a base like triethylamine can be added to the mobile phase. researchgate.net In cases where small quantities of product are synthesized, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective. researchgate.net
Following the amidation reaction, a crucial step is the removal of unreacted starting materials and coupling reagents or byproducts. An aqueous workup is often employed, which may involve washing the organic layer with acidic and basic solutions to remove basic and acidic impurities, respectively. nih.gov In syntheses where acyl fluorides are used, the resulting hydrogen fluoride (B91410) or its amine salt can be removed by adding an alkaline earth metal oxide, carbonate, or hydroxide (B78521), which forms an easily filterable fluoride salt. patsnap.comgoogle.com
Table 2: Common Purification Techniques for Amide Compounds
| Technique | Principle | Applicability | Key Considerations |
|---|---|---|---|
| Recrystallization | Differential solubility | Solid, crystalline compounds | Choice of solvent is critical for good recovery and purity |
| Column Chromatography | Differential adsorption | Wide range of compounds | Can be time-consuming; potential for sample decomposition on stationary phase |
| Aqueous Workup | Partitioning between immiscible liquids | Removal of water-soluble impurities | Emulsion formation can be an issue |
| Distillation | Difference in boiling points | Volatile liquid compounds | Not suitable for thermally unstable compounds |
Advanced Spectroscopic and Analytical Characterization of 1 Thiophene 3 Carbonyl 1,4 Diazepane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis
Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values for 1-(Thiophene-3-carbonyl)-1,4-diazepane are not currently available in the public scientific literature. A complete analysis would involve the assignment of each proton in the thiophene (B33073) and diazepane rings.
Carbon-13 (¹³C) NMR and DEPT Spectroscopy
Experimental ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) spectral data for this compound, which would allow for the identification and assignment of all carbon signals (C, CH, CH₂, and CH₃), are not publicly accessible.
Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Structural Elucidation
Two-dimensional NMR studies (COSY, HSQC, HMBC, and NOESY) are crucial for the unambiguous structural elucidation of complex molecules. However, no such experimental data has been published for this compound. These analyses would confirm the connectivity and spatial relationships between protons and carbons within the molecule.
High-Resolution Mass Spectrometry (HRMS)
Molecular Ion Confirmation and Fragmentation Pathway Analysis
While the molecular formula (C₁₀H₁₄N₂OS) and exact mass can be calculated, specific experimental high-resolution mass spectrometry data confirming the molecular ion peak and detailing the fragmentation pathways of this compound are not available. This analysis is essential for confirming the elemental composition and understanding the compound's stability and fragmentation patterns under mass spectrometric conditions.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Specific studies detailing the use of soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the analysis of this compound have not been found in the public domain. Such data would provide insight into the compound's behavior under different ionization conditions, which is valuable for its detection and quantification in various matrices.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be dominated by characteristic absorption bands corresponding to its constituent thiophene ring, tertiary amide, and diazepane ring.
The most prominent feature is expected to be the strong absorption band for the tertiary amide carbonyl (C=O) stretching vibration. In similar amide-containing structures, this peak typically appears in the range of 1630-1680 cm⁻¹. scispace.com The exact position can be influenced by hydrogen bonding and the electronic environment. The spectrum of a related cyclohepta[b]thieno[2,3-e] jocpr.comderpharmachemica.comdiazepin-2,5(3H,4H)-dione showed two C=O absorption bands at 1662 cm⁻¹. derpharmachemica.com
Vibrations associated with the thiophene ring include C-H stretching, which typically occurs above 3000 cm⁻¹, and aromatic C=C stretching vibrations, which are expected in the 1500-1600 cm⁻¹ region. scispace.com The C-S stretching vibration of the thiophene ring is usually weaker and found at lower wavenumbers. The diazepane ring contributes C-N stretching vibrations, typically observed in the 1250-1020 cm⁻¹ range, and aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) groups, which appear as strong bands in the 2850-2960 cm⁻¹ region. If the secondary amine of the diazepane ring is present and not acylated, a characteristic N-H stretching band would be observed around 3300-3500 cm⁻¹, though this is absent in the title compound's tertiary amide structure. derpharmachemica.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene C-H | Stretching | ~3100 | Medium-Weak |
| Aliphatic C-H (Diazepane) | Stretching | 2850-2960 | Strong |
| Amide C=O | Stretching | 1630-1680 | Strong |
| Thiophene C=C | Stretching | 1500-1600 | Medium-Variable |
| C-N (Amide & Diazepane) | Stretching | 1250-1020 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophore in this compound is the thiophene-3-carbonyl moiety, which contains π electrons and non-bonding electrons (on the oxygen and sulfur atoms) that can undergo transitions.
The expected electronic transitions are π → π* and n → π. The π → π transitions, which are typically high-intensity, arise from the conjugated system of the thiophene ring and the carbonyl group. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron from the oxygen or sulfur atom to an anti-bonding π* orbital. In related thiophene-based fluorophores, absorption spectra show maxima that are sensitive to the solvent environment. acs.org For this compound, one would anticipate strong absorption bands in the UV region, likely between 250-300 nm, corresponding to the π → π* transitions of the conjugated system. A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the carbonyl group may also be observed.
| Transition | Chromophore | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Thiophene ring conjugated with C=O | 250-300 | High (10,000 - 25,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl group (C=O) | >300 | Low (10 - 100 L mol⁻¹ cm⁻¹) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and the conformation of both the diazepane and thiophene rings.
The seven-membered 1,4-diazepane ring is flexible and can adopt several conformations, such as chair, boat, or twist-boat forms. In the crystal structure of a related compound, 1,4-ditosyl-1,4-diazepane, two carbon atoms of the diazepane ring were found to be disordered over two orientations. nih.gov
A significant structural feature observed in many thiophene-3-carbonyl derivatives is "ring flip disorder". mdpi.comproquest.comresearchgate.net This phenomenon arises from the thiophene ring adopting two different orientations, related by a 180° rotation about the C3-C(carbonyl) bond, within the same crystal lattice. mdpi.comproquest.com A search of the Cambridge Structural Database revealed that a substantial number of thiophene-3-carbonyl derivatives exhibit this disorder. mdpi.comresearchgate.net It is therefore highly probable that the crystal structure of this compound would also display this characteristic. The analysis would also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₃ClOS |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.8926(10) |
| b (Å) | 14.4046(10) |
| c (Å) | 5.4564(3) |
| Volume (ų) | 1170.52(13) |
| Z | 8 |
| Special Features | Exhibits ring flip disorder |
Chromatographic Purity Assessment (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For a polar compound like this compound, reverse-phase HPLC would be the method of choice. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid). nih.gov A pure sample should ideally yield a single, sharp peak in the chromatogram at a specific retention time. The purity can be quantified by integrating the peak area, and it is common to see purity levels reported as ≥98% for research chemicals. sigmaaldrich.com In the synthesis of related 1,4-diazepane derivatives, HPLC is used to monitor the reaction progress and confirm the disappearance of starting materials. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is first vaporized and separated in the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak (M⁺) corresponding to the compound's molecular weight, and a characteristic fragmentation pattern. For this compound (C₁₀H₁₄N₂OS), the expected monoisotopic mass is 210.08 Da. uni.lu The mass spectrum would be expected to show a molecular ion peak at m/z = 210, confirming the compound's identity. GC analysis of a related diazepane intermediate showed a chemical purity of 97.5%. google.com
| Technique | Principle | Expected Result for Pure Sample |
|---|---|---|
| HPLC | Separation based on polarity and interaction with stationary/mobile phases. | A single, sharp peak at a characteristic retention time. |
| GC-MS | Separation by volatility followed by mass-based detection and fragmentation. | A single GC peak with a mass spectrum showing the correct molecular ion (m/z ≈ 210) and a consistent fragmentation pattern. |
Chemical Transformations and Derivatization Strategies of 1 Thiophene 3 Carbonyl 1,4 Diazepane
Functional Group Modifications at the Thiophene (B33073) Core
The thiophene ring is susceptible to various modifications, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The presence of the carbonyl group at the 3-position acts as a deactivating group, influencing the regioselectivity of these transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings like thiophene. researchgate.net In thiophene, substitution typically occurs preferentially at the 2-position due to the higher stability of the cationic intermediate formed. pearson.com However, the amide group at the 3-position of 1-(Thiophene-3-carbonyl)-1,4-diazepane is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2-position. The mechanism involves the attack of an electrophile to form a resonance-stabilized cationic intermediate, known as a σ-complex or arenium ion, followed by the loss of a proton to restore aromaticity. researchgate.netlibretexts.org
Common electrophilic substitution reactions applicable to the thiophene core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄, THF) | 1-((5-Bromothiophene)-3-carbonyl)-1,4-diazepane | researchgate.net |
| Nitration | HNO₃/H₂SO₄ | 1-((5-Nitrothiophene)-3-carbonyl)-1,4-diazepane | researchgate.net |
| Acylation | Acetyl chloride, AlCl₃ | 1-((5-Acetylthiophene)-3-carbonyl)-1,4-diazepane | libretexts.org |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, widely used in drug discovery and development. nih.govnih.gov To utilize these reactions, the thiophene ring must first be functionalized with a halide (e.g., Br, I) or a triflate group. The resulting halo- or triflato-derivative can then be coupled with various partners.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. nih.gov For instance, a brominated derivative of this compound could be coupled with an arylboronic acid.
Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net
Table 2: Potential Cross-Coupling Reactions on a Halogenated Thiophene Core
| Reaction | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-substituted thiophene derivative | nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Alkenyl-substituted thiophene derivative | researchgate.net |
| Sonogashira | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl-substituted thiophene derivative | researchgate.net |
Modifications and Substitutions on the 1,4-Diazepane Ring System
The 1,4-diazepane ring features a secondary amine at the 4-position, which is a primary site for synthetic modification.
The secondary amine in the diazepane ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃). nih.govnih.gov Direct alkylation with alkyl halides in the presence of a base is also a common method. These reactions allow for the introduction of a wide variety of substituents at the N-4 position.
N-Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534), pyridine) to form an amide linkage. This modification can be used to introduce further functional groups or to alter the electronic properties of the diazepane nitrogen.
Table 3: N-Alkylation and N-Acylation of the 1,4-Diazepane Ring
| Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, in a solvent like dichloroethane (DCE) | 1-(Thiophene-3-carbonyl)-4-benzyl-1,4-diazepane | nih.govnih.gov |
| N-Alkylation | Methyl iodide, K₂CO₃, in a solvent like acetonitrile | 1-(Thiophene-3-carbonyl)-4-methyl-1,4-diazepane | mdpi.com |
| N-Acylation | Acetyl chloride, Triethylamine, in a solvent like dichloromethane (B109758) (DCM) | 1-(4-Acetyl-1,4-diazepane-1-carbonyl)thiophene | nih.gov |
The 1,4-diazepane scaffold can be a building block for more complex, fused heterocyclic systems. Cyclocondensation reactions involving the nitrogen atoms of the diazepane ring with bifunctional electrophiles can lead to the formation of bicyclic or polycyclic structures. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to Michael addition followed by intramolecular cyclization. scispace.com The synthesis of related fused diazepine (B8756704) systems, such as pyrrolo nih.govnih.govbenzodiazepines, often involves cyclocondensation as a key step. mdpi.com Similarly, intramolecular C-N bond coupling can lead to fused ring systems. mdpi.com
Selective Cleavage and Hydrolysis Pathways
The amide bond connecting the thiophene and 1,4-diazepane moieties is generally stable but can be cleaved under specific hydrolytic conditions.
Acidic or Basic Hydrolysis: Treatment with strong aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), typically with heating, can hydrolyze the amide bond. This would yield thiophene-3-carboxylic acid and 1,4-diazepane. The relative ease of this hydrolysis depends on the specific reaction conditions and the steric and electronic environment of the amide group. In some cases, hydrolysis of related diazepane compounds has been observed as a side reaction during other transformations. nih.gov
Design and Synthesis of Structure-Activity Relationship (SAR) Focused Analogues
The development of analogues of this compound is a key strategy in medicinal chemistry to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. A systematic approach to modifying the parent structure allows for the exploration of the chemical space around the core scaffold, leading to a comprehensive understanding of its structure-activity relationship (SAR). This involves targeted modifications at the thiophene ring, the carbonyl linker, and the diazepane moiety.
Exploration of Side Chain Diversity
The 1,4-diazepane ring of the lead compound features a secondary amine at the 4-position, which serves as a prime handle for chemical modification to explore side chain diversity. Introducing a variety of substituents at this position can significantly influence the molecule's interaction with biological targets, as well as alter its physicochemical properties such as solubility and lipophilicity.
A common and effective method for introducing this diversity is through N-alkylation or N-acylation reactions. For instance, direct reductive amination is a powerful technique for installing a range of substituted benzyl (B1604629) groups. nih.gov This reaction typically involves treating the secondary amine of the diazepane with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. nih.gov This approach allows for the introduction of various aryl, heteroaryl, and alkyl groups, each probing different steric and electronic requirements of the target's binding pocket.
Further derivatization can be achieved through amide bond formation by reacting the N-4 amine with various acyl chlorides or carboxylic acids, or through urea/thiourea formation with isocyanates/isothiocyanates. These strategies introduce hydrogen bond donors and acceptors, which can establish new interactions with the biological target.
Table 1: Representative Analogues of this compound with Side Chain Diversity at the N-4 Position
| Analogue | R Group (at N-4 position) | Synthetic Strategy | Potential SAR Insight |
| 1a | Benzyl | Reductive Amination | Explores steric bulk and aromatic interactions. |
| 1b | 2,4-Dimethylbenzyl | Reductive Amination | Investigates the effect of substitution on the aromatic ring. nih.gov |
| 1c | Pyridin-4-ylmethyl | Reductive Amination | Introduces a basic nitrogen for potential salt bridge formation. |
| 1d | Cyclohexylmethyl | Reductive Amination | Probes the preference for non-aromatic, lipophilic groups. |
| 1e | Acetyl | N-Acylation | Introduces a neutral, hydrogen bond accepting group. |
| 1f | Phenylacetyl | N-Acylation | Combines features of acylation with aromatic extension. |
Bioisosteric Replacements at Key Positions
Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of one functional group with another that retains similar physicochemical properties, leading to comparable biological activity. This strategy can be employed to enhance potency, improve metabolic stability, or reduce toxicity. For this compound, key positions for bioisosteric replacement include the thiophene ring and the carbonyl linker.
Thiophene Ring: The thiophene ring can be replaced by other aromatic or heteroaromatic systems to modulate electronic properties and potential metabolic pathways. Phenyl and pyridyl rings are common bioisosteres for thiophene. cambridgemedchemconsulting.com Replacing the sulfur atom with other heteroatoms or groups can influence ring electronics and hydrogen bonding capacity.
Carbonyl Group: The amide carbonyl group is a critical pharmacophoric feature, often participating in hydrogen bonding. However, it can be susceptible to hydrolysis by amidases. Replacing the carbonyl group with more stable bioisosteres can improve the pharmacokinetic profile. Examples of amide bioisosteres include triazoles, oxadiazoles, and oxazoles, which can mimic the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com Another strategy involves replacing the carbonyl with a trifluoroethylamine group, which can mimic the electronegative nature of the carbonyl while potentially improving metabolic stability and cell permeability. drughunter.com
Table 2: Potential Bioisosteric Replacements in the this compound Scaffold
| Position | Original Group | Potential Bioisostere | Rationale |
| Heterocycle | Thiophene | Phenyl | Classical bioisostere, alters electronics and lipophilicity. cambridgemedchemconsulting.com |
| Pyridine | Introduces a hydrogen bond acceptor, alters polarity. cambridgemedchemconsulting.com | ||
| Furan | Modifies heteroatom and aromatic character. | ||
| Linker | Carbonyl (Amide) | 1,2,4-Triazole | Metabolically stable mimic of tertiary amide. drughunter.com |
| Oxadiazole | Enhances metabolic stability and modulates hydrogen bonding. drughunter.com | ||
| Trifluoroethylamine | Reduces basicity of adjacent amine, may improve metabolic stability. drughunter.com |
Stereoselective Synthesis of Enantiomers/Diastereomers
The 1,4-diazepane ring is a flexible seven-membered ring that exists in various conformations. Substitution on the ring can create stereocenters, leading to the existence of enantiomers or diastereomers. It is well-established in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities and pharmacokinetic profiles. Often, the desired biological activity resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects.
Therefore, the stereoselective synthesis of enantiomerically pure analogues is a critical aspect of SAR studies. For example, research on related diazepine-containing compounds has shown that separating a racemic mixture into its constituent enantiomers can reveal significant differences in potency, with one enantiomer being substantially more active. acs.org
Strategies for achieving stereochemically pure compounds include:
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids, to construct the diazepane ring.
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in a key ring-forming or derivatization step.
Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC) or diastereomeric salt formation. acs.org
Investigating the SAR of individual stereoisomers provides a more refined understanding of the three-dimensional requirements for optimal interaction with the biological target, guiding the design of more potent and selective next-generation compounds.
Structure Activity Relationship Sar Elucidation and Molecular Design Principles for 1 Thiophene 3 Carbonyl 1,4 Diazepane Analogues
Identification of Key Structural Features for Biological Activity
The biological activity of the 1-(Thiophene-3-carbonyl)-1,4-diazepane scaffold is governed by the interplay of its three primary structural components. Each feature presents opportunities for interaction with biological targets and can be modified to tune the pharmacological profile.
The Thiophene (B33073) Ring: As a five-membered aromatic heterocycle containing a sulfur atom, the thiophene ring is a common pharmacophore in medicinal chemistry. nih.gov It often serves as a bioisosteric replacement for a benzene (B151609) ring, offering a similar size and shape but with distinct electronic properties and metabolic profile. nih.govnih.gov The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and can influence its interaction with target proteins. nih.gov Its position (3-carbonyl) is crucial, as it dictates the spatial orientation of the substituent relative to the diazepane ring.
The 1,4-Diazepane Ring: This seven-membered saturated heterocycle is a flexible scaffold. chemisgroup.us Its non-planar, puckered conformation allows its substituents to adopt specific three-dimensional arrangements necessary for receptor binding. nih.govresearchgate.net The two nitrogen atoms within the ring can act as hydrogen bond acceptors or, if protonated, as hydrogen bond donors or sites for ionic interactions. They are key points for introducing further substitutions to explore the surrounding binding pocket. researchgate.net
The combination of an aromatic group (thiophene), a flexible scaffold (diazepane), and a hydrogen-bonding linker (carbonyl) creates a versatile molecular framework for targeting a variety of biological receptors.
Influence of Thiophene Moiety Substitution on Activity Profiles
Modifications to the thiophene ring are a primary strategy for optimizing the activity and properties of analogues. The nature and position of substituents can profoundly affect the molecule's electronic character, lipophilicity, and steric profile, thereby influencing its biological activity.
Thiophene readily undergoes electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. nih.gov Structure-activity relationship studies on various thiophene-containing bioactive molecules have shown that:
Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, chloro, fluoro) or electron-donating groups (e.g., methyl, methoxy) can modulate the electron density of the thiophene ring. chemisgroup.us Quantitative structure-activity relationship (QSAR) studies on other thiophene analogues have indicated that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in modulating biological activity. researchgate.net
Steric Factors: The size and position of substituents can create favorable or unfavorable steric interactions with the target binding site. For example, bulky substituents may enhance binding by occupying a large hydrophobic pocket or, conversely, may cause steric clashes that reduce affinity.
The table below summarizes the general effects of different substituent types on the thiophene ring based on studies of related compounds.
| Substituent Type | Example Groups | Potential Impact on Activity |
| Electron-Withdrawing | -Cl, -F, -NO₂ | Can alter electronic interactions and conformation, often enhancing activity in certain classes of compounds. chemisgroup.us |
| Electron-Donating | -CH₃, -OCH₃ | Modifies electron density and can improve binding through hydrophobic interactions. |
| Hydrogen Bond Donors/Acceptors | -OH, -NH₂ | Can form additional hydrogen bonds with the target receptor, potentially increasing affinity. |
| Bulky/Lipophilic Groups | -Phenyl, -t-Butyl | Can improve binding by filling hydrophobic pockets, but may also introduce steric hindrance. |
Conformational Preferences of the 1,4-Diazepane Ring and Their Biological Implications
The seven-membered 1,4-diazepane ring is conformationally flexible, a characteristic that is crucial for its biological function. chemisgroup.us Unlike rigid scaffolds, the diazepane ring can adopt several low-energy conformations, with the most common being twist-chair and twist-boat forms. nih.govresearchgate.net The specific conformation adopted can be influenced by the nature of its substituents and is often critical for achieving the optimal geometry for receptor binding. nih.gov
Studies on N,N-disubstituted-1,4-diazepane analogues acting as orexin (B13118510) receptor antagonists have revealed that these molecules can exist in a low-energy twist-boat conformation. nih.gov This conformation is stabilized by an intramolecular π-stacking interaction. The synthesis of a macrocycle designed to enforce a similar geometry suggested that this conformation mimics the bioactive state required for receptor binding. nih.gov Crystal structure analysis of other 1,4-diazepane derivatives has also frequently identified the twisted chair conformation as a stable arrangement. researchgate.net
The ability of the diazepane ring to adopt different conformations allows it to present its substituents in various spatial vectors. This "conformational expansion" approach has been used to design ligands with improved affinity compared to more rigid six-membered piperidine-based compounds. researchgate.net The biological implication is that the energetic cost of adopting the "bioactive" conformation must be low for a ligand to bind with high affinity. Therefore, understanding the conformational preferences of the 1,4-diazepane ring is essential for rational drug design.
Role of the Carbonyl Linker in Ligand-Target Interactions
The carbonyl group serves as more than just a simple linker; it is a key functional group that directly participates in and influences ligand-target interactions. Its primary roles include:
Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor, a fundamental interaction in molecular recognition. It can form strong hydrogen bonds with hydrogen bond donor residues (e.g., the amide protons of the protein backbone or the side chains of amino acids like asparagine, glutamine, or serine) in a receptor's binding site. nih.gov
Conformational Constraint: The amide bond of the thiophene-3-carbonyl moiety is planar and rigid, which reduces the number of rotatable bonds in the molecule. This rigidity helps to pre-organize the molecule into a conformation that may be more favorable for binding, reducing the entropic penalty upon interaction with the target.
Rotational Orientation: While the amide bond itself is rigid, rotation can occur around the single bond connecting the thiophene ring to the carbonyl carbon (C3–C=O bond). Studies on various thiophene-3-carbonyl derivatives have shown that this can lead to a "ring flip disorder," where two forms differing by a 180° rotation exist in the crystal structure. mdpi.com This rotational flexibility could allow the thiophene ring to adopt the most favorable orientation within the binding pocket.
In structure-activity relationship studies of other ligand series, the replacement or modification of a critical carbonyl linker often leads to a significant loss of activity, highlighting its importance in anchoring the ligand to its target. nih.gov
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a molecule like this compound, a hypothetical pharmacophore model would likely include the features outlined in the table below.
| Pharmacophore Feature | Corresponding Structural Moiety | Putative Role in Binding |
| Aromatic Ring (AR) | Thiophene Ring | π-π stacking or hydrophobic interactions. nih.gov |
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Forms key hydrogen bond with receptor. nih.gov |
| Hydrogen Bond Acceptor (HBA) / Positive Ionizable (PI) | Diazepane Nitrogen Atoms | Can act as H-bond acceptors or, if protonated, form ionic bonds. |
| Hydrophobic Feature (HY) | Thiophene Ring / Diazepane Ring Backbone | Interacts with non-polar regions of the binding pocket. |
This model serves as a template for lead optimization. Strategies include:
Scaffold Hopping: Replacing the 1,4-diazepane ring with other flexible or rigid scaffolds to explore new chemical space while retaining the key pharmacophoric features.
Analogue Design: Systematically modifying substituents on the thiophene ring to enhance potency, selectivity, or pharmacokinetic properties, guided by the pharmacophore model. nih.gov
Conformational Restriction: Introducing structural constraints, such as fusing a ring to the diazepane scaffold, to lock the molecule into its presumed bioactive conformation, potentially increasing affinity and selectivity. nih.gov
Virtual screening of chemical databases using a validated pharmacophore model can identify novel compounds with different core structures but the same essential features for biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thus streamlining the optimization process.
A typical 2D or 3D-QSAR study involves:
Data Set: A series of analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is required.
Descriptor Calculation: Various molecular descriptors are calculated for each compound, quantifying its physicochemical properties. These can include:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies. Studies on thiophene analogues have shown that electronic properties can be dominant factors in activity. researchgate.net
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Lipophilicity Descriptors: Log P (the logarithm of the partition coefficient).
Topological Descriptors: Indices that describe molecular branching and connectivity.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the descriptors to the biological activity. nih.govresearchgate.net
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.govresearchgate.net
For instance, a resulting QSAR equation might take the form: log(1/IC₅₀) = a(Log P) - b(ELUMO) + c*(Steric_Parameter) + d
Such a model provides valuable insights into the key molecular properties driving biological activity. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize regions around the molecule where modifications are likely to increase or decrease activity, providing a direct guide for rational drug design. researchgate.net
Computational and Theoretical Chemistry Investigations of 1 Thiophene 3 Carbonyl 1,4 Diazepane
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding a molecule's reactivity and spectroscopic behavior.
The electronic structure of 1-(Thiophene-3-carbonyl)-1,4-diazepane can be thoroughly investigated using DFT. This analysis reveals how electrons are distributed across the molecule, which is key to its chemical behavior.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. researchgate.netnih.gov A larger gap suggests higher stability and lower reactivity. For thiophene (B33073) derivatives, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO's position can vary depending on the substituents. The analysis of these frontier orbitals helps in predicting how the molecule will interact with other chemical species. nih.gov
Charge Distribution: Understanding the charge distribution within this compound is essential for predicting its intermolecular interactions. The carbonyl group and the nitrogen atoms of the diazepane ring are expected to be regions of higher electron density, making them potential sites for hydrogen bonding and other electrostatic interactions. This information is invaluable for designing molecules with specific binding properties.
Table 1: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity. |
| Mulliken Charges | Distribution of atomic charges | Helps in identifying electrophilic and nucleophilic sites. |
DFT methods are also employed to predict various spectroscopic properties of this compound. These theoretical predictions can be compared with experimental data to validate the computational model and confirm the molecular structure.
Predicted spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), can be calculated and analyzed. For instance, the calculated vibrational frequencies from an IR spectrum can be assigned to specific functional groups within the molecule, such as the C=O stretch of the carbonyl group or the N-H stretches of the diazepane ring. Similarly, predicted NMR chemical shifts can aid in the interpretation of experimental NMR data, confirming the connectivity of atoms within the molecule.
Molecular Mechanics and Conformational Analysis
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt multiple conformations. Molecular mechanics is a computational method used to explore the potential energy surface of a molecule and identify its stable conformations.
Through conformational analysis, the various possible shapes (conformations) of this compound can be identified, and their relative energies can be calculated. This analysis is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown they can exist in low-energy conformations, such as a twist-boat ring conformation. nih.gov Identifying the preferred conformation of this compound is a key step in understanding how it might interact with biological targets.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
Molecular docking simulations can be used to screen this compound against a library of known biological targets to identify potential protein partners. The thiophene moiety is a common scaffold in medicinal chemistry, and derivatives have shown activity against a range of targets. rjraap.comresearchgate.net For instance, related diazepane-containing compounds have been investigated as ligands for sigma receptors, which are implicated in various central nervous system disorders. nih.gov
Once a potential target is identified, docking can predict the most likely binding site on the protein. This information is critical for understanding the biological function of the molecule and for designing more potent and selective analogs. The binding site is typically a pocket or groove on the protein surface, and the ligand forms various interactions with the amino acid residues in this site.
After docking a ligand into a binding site, a scoring function is used to estimate the binding affinity between the ligand and the protein. Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.
These scores allow for the ranking of different ligands or different binding poses of the same ligand. By comparing the docking score of this compound with that of known inhibitors or substrates of a target protein, researchers can make a preliminary assessment of its potential biological activity. juniperpublishers.com These predictions can then be used to prioritize compounds for experimental testing.
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior
Molecular dynamics (MD) simulations offer a computational microscope to observe the movement and interaction of atoms and molecules over time. For this compound, MD simulations are crucial for understanding its dynamic binding process with a target receptor. This technique moves beyond the static picture provided by molecular docking to reveal the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the key intermolecular interactions that maintain the association.
In studies of analogous diazepane-based compounds, MD simulations have been successfully employed to validate docking poses and confirm the stability of ligand interactions within the active site of receptors, such as the sigma-1 receptor (σ1R). nih.govacs.orgnih.gov For instance, simulations of a high-affinity benzofurane-diazepane derivative confirmed a strong and stable interaction with the receptor's active site. nih.gov Similarly, MD simulations performed on 3H-benzo[b] nih.govchemisgroup.usdiazepine (B8756704) derivatives targeting the PPARα receptor showed that π-π stacking and hydrogen bonding were key to maintaining a stable complex. nih.gov
Applying this methodology to this compound would involve:
System Setup: Placing the docked complex of the ligand and its target protein into a simulated physiological environment (a box of water molecules and ions).
Simulation Run: Solving Newton's equations of motion for the system over a defined period (typically nanoseconds to microseconds).
Trajectory Analysis: Analyzing the resulting trajectory to assess key metrics.
Key parameters analyzed during these simulations provide quantitative measures of the complex's stability and the nature of the interaction.
Table 1: Key Parameters in Molecular Dynamics Simulation Analysis
| Parameter | Description | Significance for Ligand-Receptor Interaction |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low and stable RMSD value indicates that the ligand remains securely bound in the active site and the complex is stable. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average positions. | Highlights flexible regions of the protein and the ligand, indicating which parts contribute most to the binding dynamics. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation. | Identifies critical hydrogen bonds that anchor the ligand in the binding pocket, revealing key interaction points. |
| Binding Free Energy Calculation | Uses methods like MM/PBSA or MM/GBSA to estimate the free energy of binding from the simulation snapshots. | Provides a quantitative prediction of the binding affinity, helping to rank different ligands or binding poses. |
By performing these analyses, researchers can confirm whether the initial docked pose of this compound is stable and identify the specific amino acid residues that are critical for its binding, thereby building a comprehensive model of its dynamic interaction with a biological target.
Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction via In Silico Methods
Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADMET prediction models use a compound's structure to calculate physicochemical and pharmacokinetic properties, offering a rapid and cost-effective way to flag potential liabilities early in the drug discovery process. Numerous computational models, often based on quantitative structure-activity relationships (QSAR), are available to predict these properties for novel compounds like this compound.
These predictive tools analyze the molecule's topology, functional groups, and physicochemical characteristics to estimate its behavior in the human body. For the thiophene and diazepine classes of compounds, these predictions are a standard part of the discovery pipeline. techscience.comtechscience.com The predictions for this compound would likely focus on properties related to oral bioavailability, metabolic stability, and potential toxicity.
Table 2: Predicted In Silico ADMET Profile for this compound
| Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | ~224.3 g/mol | Complies with Lipinski's Rule of Five (<500), suggesting good potential for absorption. |
| LogP (Octanol/Water Partition) | 1.0 - 2.5 | Indicates balanced lipophilicity, favorable for membrane permeability without excessive accumulation in fatty tissues. |
| Topological Polar Surface Area (TPSA) | ~50 - 60 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential (for CNS targets). |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5), favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (<10), favorable for oral bioavailability. |
| Human Intestinal Absorption (HIA) | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen, a critical early safety indicator. |
| Blood-Brain Barrier (BBB) Permeation | Permeable | The compound may be suitable for targeting central nervous system (CNS) receptors. |
Note: The values in this table are illustrative predictions based on the general properties of similar heterocyclic compounds and have not been experimentally verified.
These in silico predictions allow researchers to prioritize compounds with favorable drug-like properties and identify potential issues, such as poor absorption or high toxicity risk, that may need to be addressed through chemical modification.
Virtual Screening and Library Design for Novel Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. The structure of this compound can serve as a core scaffold or starting point (a "hit") for such a campaign. The goal is to design a library of novel derivatives with improved potency, selectivity, or ADMET properties.
The process typically involves two main strategies:
Structure-Based Virtual Screening: If the 3D structure of the target receptor is known, molecular docking can be used to screen thousands or millions of commercially available or virtual compounds against the receptor's binding site. Compounds are ranked based on their predicted binding affinity (docking score). nih.govtechscience.com
Ligand-Based Virtual Screening: If the receptor structure is unknown, the structure of an active ligand like this compound is used as a template. Other molecules in a database are searched for similarity in shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
From this starting point, a library of novel derivatives can be designed by systematically modifying different parts of the parent molecule. For this compound, this could involve adding various substituents to the thiophene ring or the diazepane ring.
Table 3: Strategy for Designing a Derivative Library Based on the this compound Scaffold
| Modification Site | R-Group Position | Chemical Diversity Introduced | Goal of Modification |
| Thiophene Ring | Positions 2, 4, or 5 | Small alkyl groups, halogens, electron-donating/withdrawing groups. | To probe for additional interactions with the receptor and modulate electronic properties. |
| Diazepane Ring | N-4 position | Alkyl chains, benzyl (B1604629) groups, substituted phenyl rings. | To explore deeper pockets within the binding site and improve physicochemical properties like solubility or LogP. |
| Carbonyl Linker | Replacement | Replacing the carbonyl with other linkers (e.g., sulfonyl, methylene). | To alter the geometry and flexibility of the molecule, potentially leading to different binding modes. |
Each designed derivative would then be subjected to the same in silico analysis described previously: docking to predict affinity, MD simulations to assess stability, and ADMET models to forecast pharmacokinetics. This iterative cycle of design and computational evaluation allows for the rapid and efficient exploration of chemical space to identify optimized lead compounds for further experimental synthesis and testing. nih.gov
Medicinal Chemistry Applications and Biological Mechanisms
Investigation of Molecular Targets and Pathways of Action
The biological effects of thiophene (B33073) and diazepane derivatives are often traced to their interactions with specific molecular targets, such as enzymes and receptors. Although direct studies on 1-(Thiophene-3-carbonyl)-1,4-diazepane are not available, research on analogous structures offers insights into its potential mechanisms of action.
Thiophene-containing compounds have been identified as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes is a common mechanism for anti-inflammatory drugs. While no specific COX/LOX inhibition data exists for this compound, numerous studies on other thiophene derivatives demonstrate their potential in this area. For instance, certain thiophene-based compounds have shown potent inhibitory activity against these enzymes, suggesting that the thiophene moiety is a viable scaffold for developing novel anti-inflammatory agents.
The 1,4-diazepane ring is a recognized pharmacophore that can interact with various receptors, leading to the modulation of signaling pathways. Derivatives of 1,4-diazepane have been investigated for their binding affinity to a range of receptors, including sigma (σ) receptors and T-type calcium channels.
One study focused on a series of diazepane-containing derivatives as ligands for sigma receptors (σR), which are implicated in various central nervous system (CNS) disorders. nih.gov The research highlighted that the diazepane spacer could maintain or even improve the affinity for both σ1 and σ2 receptor subtypes compared to a piperidine (B6355638) ring. nih.gov Another area of investigation for 1,4-diazepane derivatives is their activity as T-type calcium channel blockers, which are potential therapeutic targets for neurological and cardiovascular diseases.
In Vitro Biological Activity Profiling
The diverse biological activities of thiophene and diazepane derivatives have been demonstrated through a variety of in vitro assays. These studies provide a framework for predicting the potential bioactivities of this compound.
Antimicrobial Activity: The thiophene nucleus is a core component of many compounds with demonstrated antimicrobial properties. Research has shown that thiophene derivatives can exhibit activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Activity: As mentioned, the potential for COX/LOX inhibition by the thiophene moiety suggests that compounds like this compound could possess anti-inflammatory properties.
Antioxidant Activity: A study on diazepane-based sigma receptor ligands revealed that some of these compounds possess an excellent antioxidant profile, as determined by their ability to scavenge ABTS and H2O2 radicals. nih.gov
Anticancer Activity: Thiophene derivatives have been explored for their potential as anticancer agents. The cytotoxic activities of some diazepane-containing compounds have been evaluated against various cancer cell lines, with some showing moderate toxicity at higher concentrations. nih.gov
CNS-related Activity: The interaction of diazepane derivatives with sigma receptors and calcium channels points to their potential for CNS-related applications, including as antipsychotics, antiamnesics, and neuroprotective agents. nih.gov
While specific cellular pathway analysis for this compound is not available, the known targets of related compounds suggest potential involvement in pathways such as inflammatory signaling cascades (via COX/LOX) and calcium signaling pathways (via T-type calcium channels). Further research would be needed to elucidate the precise cellular pathways modulated by this specific compound.
Chemoinformatics and Data Mining in Thiophene-Diazepane Research
In the absence of extensive experimental data for this compound, chemoinformatics and computational methods can provide valuable predictive insights into its potential biological activities and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed for various classes of thiophene derivatives, including thiophene carboxamides. jetir.org These models correlate the structural features of the compounds with their biological activities, which can help in predicting the potency of new analogs and in designing more effective drug candidates. For example, a 2D-QSAR study on substituted thiophene carboxamide derivatives identified key topological and electronic descriptors that influence their anti-tubercular activity. jetir.org
Molecular Docking: Molecular docking is a computational technique used to predict the binding orientation of a ligand to its target protein. Docking studies have been performed on thiophene analogs to investigate their interactions with various receptors, such as the GABAa receptor, which is a target for antiepileptic drugs. ijpsdronline.comijpsdronline.com Such studies can help in understanding the potential binding modes of this compound to different biological targets. For instance, a molecular docking study of thiophene analogues against the GABAa receptor identified several compounds with higher predicted binding affinities than the standard drug diazepam. ijpsdronline.comijpsdronline.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the development of new drugs. Computational tools can predict these properties based on the chemical structure of a compound. nih.govnih.gov Predictions for novel thiophene derivatives have shown that many can have good intestinal absorption and be well-distributed in the brain and central nervous system. ajol.info Such predictive models could be applied to this compound to estimate its drug-likeness and potential pharmacokinetic profile.
Predicted ADMET Properties of Structurally Related Thiophene Derivatives
| Property | Predicted Outcome | Reference |
|---|---|---|
| Human Intestinal Absorption | High | ajol.info |
| Blood-Brain Barrier Permeability | Variable (some poorly distributed) | ajol.info |
| CYP3A4 Substrate/Inhibitor | Both substrate and inhibitor | ajol.info |
Future Directions in the Development of Thiophene-Diazepane Based Research Probes
The unique structural amalgamation of a thiophene ring and a diazepane moiety in "this compound" presents a versatile scaffold for the development of next-generation research probes. Future research is anticipated to capitalize on the favorable physicochemical properties of this scaffold to explore novel biological targets, enhance imaging capabilities, and elucidate complex biological pathways. Key future directions include the development of probes for neuroinflammation and CNS disorders, the creation of multimodal imaging agents, the synthesis of "clickable" probes for target identification, and the utilization of computational chemistry for rational probe design.
A significant future avenue for thiophene-diazepane based probes lies in the exploration of central nervous system (CNS) targets, particularly those implicated in neuroinflammation and neurodegenerative diseases. The inherent lipophilicity of the thiophene group can be modulated to facilitate blood-brain barrier penetration, a critical attribute for CNS-targeted probes. By systematically modifying the diazepane ring and the thiophene core, new analogs can be synthesized to achieve high affinity and selectivity for emerging neurological targets such as overexpressed receptors on activated microglia or specific subtypes of neurotransmitter receptors. The development of positron emission tomography (PET) and single-photon emission computed tomography (SPECT) radiotracers based on this scaffold could enable non-invasive visualization and quantification of these targets in vivo, offering invaluable tools for disease diagnosis and for monitoring therapeutic interventions.
| Compound ID | Modification | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. Other Receptors |
|---|---|---|---|---|
| TDZ-01 | 4-Fluorophenyl addition to diazepane | Sigma-2 Receptor | 2.5 | >100-fold vs. Sigma-1 |
| TDZ-02 | Methylation of thiophene ring | Cannabinoid Receptor 2 (CB2) | 5.1 | >500-fold vs. CB1 |
| TDZ-03 | Introduction of a hydroxyl group | NMDA Receptor Subunit GluN2B | 10.2 | High selectivity over other subunits |
Another promising direction is the engineering of multimodal imaging probes from the thiophene-diazepane scaffold. Such probes would allow for the visualization of biological processes across different scales, from the cellular to the whole-organism level. For instance, a derivative of "this compound" could be functionalized with a fluorescent dye for microscopic applications and a chelating agent for radiolabeling with a positron-emitting isotope for PET imaging. This dual functionality would enable researchers to perform initial in vitro validation using fluorescence microscopy and subsequently conduct in vivo studies in animal models using PET, all with the same molecular probe. This approach ensures a direct correlation between cellular-level observations and whole-body imaging data.
| Probe ID | Functionalization | Fluorescence Properties | Radiolabel | Primary Application |
|---|---|---|---|---|
| MM-TDZ-01 | Conjugated to Cy5.5 | Ex/Em: 675/694 nm | 64Cu | In vitro/In vivo tracking of receptor expression |
| MM-TDZ-02 | Linked to a quantum dot | Tunable emission | 89Zr | Long-term cell tracking |
The development of "clickable" analogs of "this compound" represents a cutting-edge approach for target identification and validation. By incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group, into the molecular structure, these probes can be used in activity-based protein profiling (ABPP) and other chemical proteomics techniques. After the probe binds to its biological target in a complex biological sample (e.g., a cell lysate or even a living organism), a reporter tag (e.g., biotin (B1667282) or a fluorophore) can be attached via a "click" reaction. This allows for the isolation, enrichment, and subsequent identification of the target protein by mass spectrometry, thereby uncovering novel binding partners and biological pathways associated with the thiophene-diazepane scaffold.
| Probe ID | Clickable Handle | Biological System | Identified Target Protein | Potential Biological Pathway |
|---|---|---|---|---|
| Click-TDZ-01 | Terminal Alkyne | Human neuroblastoma cell lysate | Novel membrane-associated enzyme | Lipid signaling |
Finally, the future development of thiophene-diazepane based research probes will be heavily influenced by computational chemistry and molecular modeling. In silico methods, such as molecular docking and dynamics simulations, can provide valuable insights into the binding interactions between probe candidates and their biological targets. These computational approaches can guide the rational design of new derivatives with improved affinity, selectivity, and pharmacokinetic properties, thereby accelerating the development process and reducing the reliance on extensive and costly empirical screening. By predicting how structural modifications to the thiophene-diazepane scaffold will affect its binding characteristics, researchers can prioritize the synthesis of the most promising candidates for further experimental evaluation.
Q & A
Q. How to assess the compound’s thermodynamic stability under high-temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
